molecular formula C7H7N3O B13758231 1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one CAS No. 1150618-45-3

1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one

Cat. No.: B13758231
CAS No.: 1150618-45-3
M. Wt: 149.15 g/mol
InChI Key: DMYMQFCGXNKEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with lactones under solvent-free conditions . This reaction typically requires heating to facilitate the formation of the pyrazolopyridine ring system. Another approach involves the use of diphenylhydrazone and pyridine with iodine, which was one of the earliest methods reported for synthesizing pyrazolopyridines .

Chemical Reactions Analysis

1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazolopyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyrazole and pyridine rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one involves its interaction with specific molecular targets. For example, as a CDK inhibitor, the compound binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins and inhibiting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease.

Comparison with Similar Compounds

1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

CAS No.

1150618-45-3

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1-methyl-4H-pyrazolo[4,3-b]pyridin-5-one

InChI

InChI=1S/C7H7N3O/c1-10-6-2-3-7(11)9-5(6)4-8-10/h2-4H,1H3,(H,9,11)

InChI Key

DMYMQFCGXNKEEO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)NC(=O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.